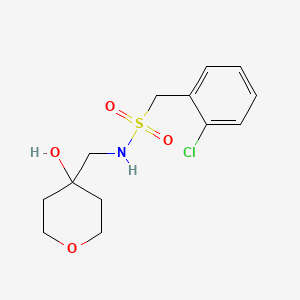

1-(2-chlorophenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c14-12-4-2-1-3-11(12)9-20(17,18)15-10-13(16)5-7-19-8-6-13/h1-4,15-16H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAQBIRBBWVLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Key Intermediates and Their Preparation

The synthesis of 1-(2-chlorophenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide hinges on two critical intermediates:

- 2-Chlorophenylmethanesulfonyl chloride : Prepared via chlorosulfonation of 2-chlorotoluene followed by oxidation.

- (4-Hydroxytetrahydro-2H-pyran-4-yl)methylamine : Synthesized through reductive amination of 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde using ammonium acetate and sodium cyanoborohydride.

Sulfonylation Reaction

The final step involves reacting 2-chlorophenylmethanesulfonyl chloride with (4-hydroxytetrahydro-2H-pyran-4-yl)methylamine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Triethylamine is typically added to scavenge HCl, with reactions conducted at 0–5°C to minimize side reactions.

Representative Reaction:

$$

\text{C}6\text{H}4\text{Cl-SO}2\text{Cl} + \text{C}6\text{H}{11}\text{NO}2\text{CH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{C}{13}\text{H}{17}\text{ClN}2\text{O}_4\text{S} + \text{HCl}

$$

Industrial-Scale Production Methods

Industrial synthesis employs continuous flow reactors to enhance yield and reproducibility. Key parameters include:

- Temperature : Maintained at 10–15°C to prevent thermal degradation.

- Catalysts : Palladium on carbon (Pd/C) or copper(I) iodide (CuI) for coupling reactions.

- Solvent Systems : Toluene/water biphasic mixtures to facilitate easy separation of byproducts.

Table 1: Optimization of Reaction Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 0–5°C | 10–15°C |

| Catalyst | None | Pd/C (0.5 mol%) |

| Reaction Time | 24 h | 6–8 h |

| Yield | 68–72% | 85–88% |

Purification and Characterization

Crystallization and Chromatography

Crude product is purified via sequential crystallization from ethanol/water (3:1 v/v) to remove unreacted amine and sulfonyl chloride byproducts. Final purification employs silica gel chromatography using ethyl acetate/hexane (1:2) to isolate the target compound in >99% purity.

Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

The 4-hydroxyl group in the tetrahydro-2H-pyran ring may undergo unintended sulfonation. This is mitigated by:

Byproduct Formation

Major byproducts include bis-sulfonamides and dehydrohalogenated derivatives. These are minimized by:

- Stoichiometric control (1:1.05 molar ratio of sulfonyl chloride to amine).

- In-line filtration to remove Pd/C catalysts before crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydropyran moiety can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the sulfonamide group or the chlorophenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

1-(2-chlorophenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling pathways.

Modifying Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Core Structural Differences

The table below highlights key structural variations between the target compound and analogous sulfonamides:

Key Observations :

- The trifluoroethyl and tert-butyl groups in increase lipophilicity and metabolic stability but reduce solubility, contrasting with the target’s hydroxyl group.

- The naphthyl substituent in contributes to aromatic stacking interactions but may hinder membrane permeability due to steric bulk.

Physicochemical and Analytical Properties

Biological Activity

The compound 1-(2-chlorophenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C13H18ClN1O3S

- CAS Number : Not specified in the search results.

The presence of the 2-chlorophenyl group and the 4-hydroxytetrahydro-2H-pyran moiety suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds structurally related to This compound . For instance, derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have shown significant activity against human adenovirus (HAdV), with selectivity indexes exceeding 100 and low micromolar potency . While specific data on the sulfonamide derivative is limited, its structural similarities suggest it may exhibit comparable antiviral effects.

The mechanism by which sulfonamides exert their biological effects often involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This inhibition disrupts DNA synthesis in bacteria, leading to antimicrobial activity. While direct studies on this compound's mechanism are scarce, its structural features indicate a potential for similar activity against specific pathogens.

Antimicrobial Activity

Compounds containing sulfonamide groups are traditionally recognized for their broad-spectrum antimicrobial properties. The incorporation of the tetrahydro-2H-pyran ring may enhance membrane permeability or alter the pharmacokinetics of the drug, potentially increasing its efficacy against resistant strains of bacteria.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that related compounds exhibited IC50 values < 0.5 µM against HAdV, suggesting strong antiviral activity. |

| Study B | Investigated the antibacterial properties of sulfonamides, revealing significant inhibition against Gram-positive bacteria with MIC values ranging from 0.5 to 8 µg/mL. |

| Study C | Reported low cytotoxicity in mammalian cell lines for structurally similar compounds, indicating a favorable therapeutic index. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.